![molecular formula C11H13NS B12549345 4-[Methyl(phenyl)amino]but-3-ene-2-thione CAS No. 143285-34-1](/img/structure/B12549345.png)
4-[Methyl(phenyl)amino]but-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(phenyl)amino]but-3-ene-2-thione is an organic compound with a unique structure that includes both an amino group and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(phenyl)amino]but-3-ene-2-thione typically involves the reaction of an appropriate amine with a thione precursor. One common method involves the reaction of methylphenylamine with but-3-ene-2-thione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch processing.
Análisis De Reacciones Químicas
Types of Reactions
4-[Methyl(phenyl)amino]but-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[Methyl(phenyl)amino]but-3-ene-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 4-[Methyl(phenyl)amino]but-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
4-[Methyl(phenyl)amino]but-3-ene-2-one: Similar structure but with a ketone group instead of a thione group.
4-[Methyl(phenyl)amino]but-3-ene-2-ol: Contains a hydroxyl group instead of a thione group.
4-[Methyl(phenyl)amino]but-3-ene-2-amine: Features an additional amino group.
Uniqueness
4-[Methyl(phenyl)amino]but-3-ene-2-thione is unique due to the presence of both an amino group and a thione group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
143285-34-1 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
4-(N-methylanilino)but-3-ene-2-thione |
InChI |
InChI=1S/C11H13NS/c1-10(13)8-9-12(2)11-6-4-3-5-7-11/h3-9H,1-2H3 |
Clave InChI |
KTTZRNLQRGNUJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)C=CN(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Propyl{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}amino)pyrimidine-5-carboxylic acid](/img/structure/B12549264.png)
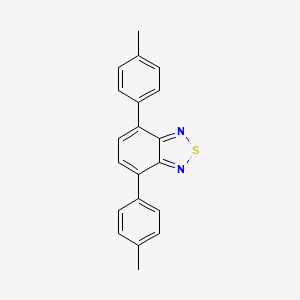

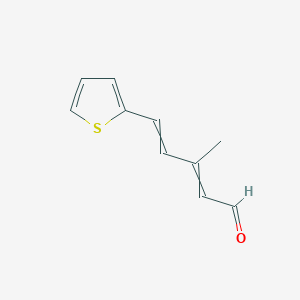
![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)
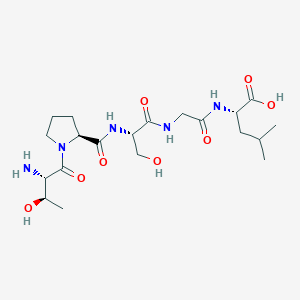
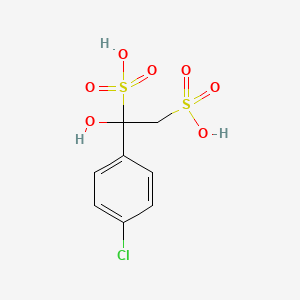
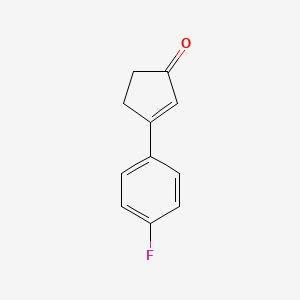



![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
